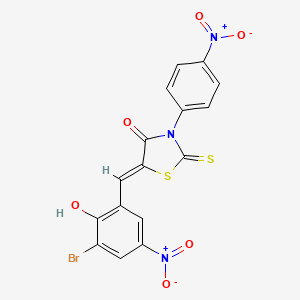![molecular formula C17H24N2O3S B5294805 ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)
ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate, commonly referred to as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a piperidine-based compound that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
作用機序
The mechanism of action of MTAPA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, studies have suggested that MTAPA may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its analgesic effects, and its anti-inflammatory effects. Additionally, studies have suggested that MTAPA may have antioxidant effects, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using MTAPA in laboratory experiments is its selectivity towards cancer cells, which allows for targeted therapy. Additionally, MTAPA has been shown to have low toxicity, making it a potential candidate for therapeutic use. However, one of the limitations of using MTAPA in laboratory experiments is its limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MTAPA, including its potential use in combination therapy with other drugs, its potential use in the treatment of other diseases, and the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and its potential side effects.
Conclusion:
In conclusion, MTAPA is a piperidine-based compound that has shown promising results in various scientific research applications, including its potential use in cancer therapy, pain management, and as an anti-inflammatory agent. MTAPA can be synthesized through several methods, and its mechanism of action is not fully understood. MTAPA has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its analgesic effects, and its anti-inflammatory effects. While MTAPA has several advantages for laboratory experiments, it also has limitations, such as its limited solubility. There are several future directions for research on MTAPA, including its potential use in combination therapy with other drugs and the development of more efficient synthesis methods.
合成法
MTAPA can be synthesized through several methods, including the reaction of 3-(methylthio)benzoyl chloride with piperidine followed by the reaction of the resulting compound with ethyl acetate. Another method involves the reaction of 3-(methylthio)benzamide with piperidine followed by the reaction of the resulting compound with ethyl chloroacetate. The synthesis of MTAPA is a multistep process that requires careful attention to detail and purification steps to obtain a high yield and pure product.
科学的研究の応用
MTAPA has shown promising results in various scientific research applications, including its potential use in cancer therapy, pain management, and as an anti-inflammatory agent. Studies have shown that MTAPA has a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, MTAPA has been shown to have analgesic effects, making it a potential candidate for pain management. Furthermore, MTAPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
ethyl 2-[1-[(3-methylsulfanylphenyl)carbamoyl]piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-16(20)12-14-8-4-5-10-19(14)17(21)18-13-7-6-9-15(11-13)23-2/h6-7,9,11,14H,3-5,8,10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOTAZHYACEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)
![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5294818.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)